molecular formula C23H20N2O3 B14187010 6,8-Dimethoxy-5,7-diphenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one CAS No. 923957-86-2

6,8-Dimethoxy-5,7-diphenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Katalognummer: B14187010
CAS-Nummer: 923957-86-2
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: RRMHEYMXCPWXRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-Dimethoxy-5,7-diphenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes methoxy and phenyl groups, contributing to its distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dimethoxy-5,7-diphenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5,7-dimethoxy-1,3-diphenyl-1,4-benzodiazepine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for pharmaceutical applications .

Analyse Chemischer Reaktionen

Types of Reactions

6,8-Dimethoxy-5,7-diphenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6,8-Dimethoxy-5,7-diphenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6,8-Dimethoxy-5,7-diphenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on neuronal activity. This mechanism is similar to other benzodiazepines, which are known to modulate the GABAergic system to exert their pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6,8-Dimethoxy-5,7-diphenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. The presence of methoxy groups at positions 6 and 8, along with phenyl groups at positions 5 and 7, may influence its binding affinity and selectivity for the GABA receptor, potentially leading to unique therapeutic effects .

Eigenschaften

CAS-Nummer

923957-86-2

Molekularformel

C23H20N2O3

Molekulargewicht

372.4 g/mol

IUPAC-Name

6,8-dimethoxy-5,7-diphenyl-1,3-dihydro-1,4-benzodiazepin-2-one

InChI

InChI=1S/C23H20N2O3/c1-27-18-13-17-21(23(28-2)20(18)15-9-5-3-6-10-15)22(24-14-19(26)25-17)16-11-7-4-8-12-16/h3-13H,14H2,1-2H3,(H,25,26)

InChI-Schlüssel

RRMHEYMXCPWXRG-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=C2C(=C1)NC(=O)CN=C2C3=CC=CC=C3)OC)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.